molecular formula C22H15N3O4 B3905302 3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3905302
M. Wt: 385.4 g/mol
InChI Key: GIFOXMIJOPYFEV-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a hydroxyl group, and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-nitrobenzaldehyde under basic conditions to form the quinazolinone core. The hydroxyl group is introduced through a subsequent hydroxylation reaction using appropriate reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of quinazolinone derivatives with ketone or aldehyde groups.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The quinazolinone core may interact with nucleic acids or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-HYDROXYPHENYL)-2-PROPENAL: Shares the hydroxyl and phenyl groups but lacks the quinazolinone core.

    2-PROPENOIC ACID, 3-(2-HYDROXYPHENYL)-, (E)-: Similar in structure but with different functional groups.

Uniqueness

3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, hydroxyl group, and nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-20-12-6-5-11-19(20)24-21(23-17-9-3-2-8-16(17)22(24)27)14-13-15-7-1-4-10-18(15)25(28)29/h1-14,26H/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFOXMIJOPYFEV-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
3-(2-HYDROXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.